molecular formula C11H10N2O5 B12995706 3-hydroxy-8-methoxy-1-methyl-6-nitroquinolin-2(1H)-one

3-hydroxy-8-methoxy-1-methyl-6-nitroquinolin-2(1H)-one

Cat. No.: B12995706
M. Wt: 250.21 g/mol
InChI Key: VZWWLFHUDXOYHG-UHFFFAOYSA-N
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Description

3-hydroxy-8-methoxy-1-methyl-6-nitroquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis. These methods often require specific catalysts, solvents, and reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Quinoline derivatives can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce aminoquinolines.

Scientific Research Applications

Quinoline derivatives, including 3-hydroxy-8-methoxy-1-methyl-6-nitroquinolin-2(1H)-one, have various applications:

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential therapeutic agents for diseases like malaria and cancer.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can inhibit or modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    Chloroquine: A well-known antimalarial drug.

    Quinoline N-oxides: Oxidized derivatives with distinct properties.

Properties

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

3-hydroxy-8-methoxy-1-methyl-6-nitroquinolin-2-one

InChI

InChI=1S/C11H10N2O5/c1-12-10-6(4-8(14)11(12)15)3-7(13(16)17)5-9(10)18-2/h3-5,14H,1-2H3

InChI Key

VZWWLFHUDXOYHG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2C=C(C1=O)O)[N+](=O)[O-])OC

Origin of Product

United States

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